molecular formula C23H25N7O B2932141 3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide CAS No. 1006303-87-2

3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide

Cat. No.: B2932141
CAS No.: 1006303-87-2
M. Wt: 415.501
InChI Key: YCQJWFYMEUFZPY-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a cyclopentylpropanamide side chain at the N-position of the pyrazole ring and a phenyl substituent on the pyrazolo-pyrimidine core. Its molecular formula is C₂₄H₂₇N₇O, with a molecular weight of 429.52 g/mol.

Properties

IUPAC Name

3-cyclopentyl-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-16-13-20(27-21(31)12-11-17-7-5-6-8-17)30(28-16)23-19-14-26-29(22(19)24-15-25-23)18-9-3-2-4-10-18/h2-4,9-10,13-15,17H,5-8,11-12H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQJWFYMEUFZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2CCCC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23_{23}H25_{25}N7_{7}O
  • Molecular Weight : 415.5 g/mol
  • CAS Number : 1006303-87-2

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It belongs to the phenylpyrazolo[3,4-d]pyrimidine class, which is known for various biological activities, including:

  • Inhibition of EGFR/VGFR2 : The compound exhibits inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2), with IC50_{50} values ranging from 0.3 to 24 µM .

Case Study: In Vitro Analysis

In vitro studies have demonstrated that derivatives of phenylpyrazolo[3,4-d]pyrimidine can effectively inhibit tumor growth. For instance, a related compound showed significant anti-proliferative effects against MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration .

The mechanism of action involves:

  • Binding Affinity : Molecular docking studies indicate a strong binding affinity to EGFR, suggesting that the compound competes with ATP for binding sites, thereby inhibiting kinase activity.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .

Comparative Biological Activity Table

Compound NameIC50_{50} (µM)Target ReceptorActivity Type
This compound0.3 - 24EGFR/VGFR2Inhibitor
Compound 12b0.016 - 19.56EGFR (WT/T790M)Anti-proliferative
Compound 5i0.3 - 7.60Dual EGFR/VGFR2Tumor growth inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazolo-Pyrimidine Core

3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide ()
  • Key Difference : Replacement of the phenyl group with a 4-fluorophenyl moiety.
  • Impact : Fluorine’s electronegativity increases binding affinity to hydrophobic pockets in target proteins (e.g., kinases). However, the reduced steric bulk compared to cyclopentyl may alter selectivity.
  • Molecular Weight : 443.49 g/mol (higher due to fluorine).
  • Activity : Fluorinated analogs often exhibit enhanced metabolic stability and bioavailability .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ()
  • Key Difference: Replacement of the pyrazole-propanamide side chain with a thieno[3,2-d]pyrimidine fused ring.
  • However, the absence of the cyclopentylpropanamide group reduces lipophilicity, which may limit cellular uptake.
  • Synthesis : Prepared via Vilsmeier–Haack reagent, yielding 82% purity .

Modifications in Side Chains and Functional Groups

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Key Difference : Incorporation of a chromen-4-one moiety and sulfonamide group.
  • Impact: The chromenone system adds planar rigidity, favoring intercalation with biomolecules. The sulfonamide group enhances solubility but may reduce blood-brain barrier penetration.
  • Molecular Weight : 589.1 g/mol (significantly higher due to complex substituents).
  • Activity : Demonstrated efficacy in kinase inhibition assays (e.g., PI3K/AKT pathway) .
3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide ()
  • Key Difference : Presence of a 4-oxo group on the pyrazolo-pyrimidine core.
  • However, it may also reduce stability under acidic conditions.
  • Molecular Weight : 351.4 g/mol (simpler structure with fewer substituents) .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound 429.52 Cyclopentylpropanamide, phenyl High lipophilicity; kinase inhibition potential
4-Fluorophenyl Analog () 443.49 4-fluorophenyl Enhanced metabolic stability; improved bioavailability
Thieno[3,2-d]pyrimidine Hybrid () ~400 (estimated) Thieno-pyrimidine π-stacking capability; moderate solubility
Chromenone-Sulfonamide Derivative () 589.1 Chromen-4-one, sulfonamide High molecular weight; planar rigidity for intercalation
4-Oxo Pyrazolo-Pyrimidine () 351.4 4-oxo group Increased hydrogen bonding; potential instability in acidic conditions

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